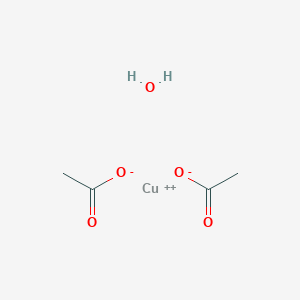

Cupric acetate monohydrate

Número de catálogo B043907

Peso molecular: 199.65 g/mol

Clave InChI: NWFNSTOSIVLCJA-UHFFFAOYSA-L

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08735311B2

Procedure details

A CuCHA powder catalyst was prepared by ion-exchange with copper acetate. A 0.40 M of copper (II) acetate monohydrate solution was prepared by dissolving 89.8 g of the copper salt in 1.125 L of deionized water at 70° C. 300 g of NH4+-form CHA was then added to this solution. An ion-exchange reaction between the NH4+-form CHA and the copper ions was carried out by agitating the slurry at 70° C. for 1 hour. The pH was between 4.8 and 4.5 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μcm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained CuCHA catalyst comprised CuO at 3.06% by weight and Na2O at 140 ppm.

Name

copper

Quantity

89.8 g

Type

reactant

Reaction Step Two

[Compound]

Name

NH4+

Quantity

300 g

Type

reactant

Reaction Step Three

[Compound]

Name

NH4+

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

copper

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Cu+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[Cu]>O>[OH2:3].[C:6]([O-:9])(=[O:8])[CH3:7].[Cu+2:5].[C:1]([O-:4])(=[O:3])[CH3:2] |f:0.1.2,5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

Step Two

|

Name

|

copper

|

|

Quantity

|

89.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cu]

|

|

Name

|

|

|

Quantity

|

1.125 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

NH4+

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

NH4+

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cu]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by agitating the slurry at 70° C. for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The pH was between 4.8 and 4.5 during the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting mixture was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed until the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the washed sample was dried at 90° C

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |